molecular formula C19H13N3O5S B2360875 2-[6-(1,3-Benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-1-(3-nitrophenyl)ethanone CAS No. 872695-98-2

2-[6-(1,3-Benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-1-(3-nitrophenyl)ethanone

Cat. No.: B2360875
CAS No.: 872695-98-2
M. Wt: 395.39
InChI Key: JRBHNXALMSNBPV-UHFFFAOYSA-N
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Description

The compound “2-[6-(1,3-Benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-1-(3-nitrophenyl)ethanone” is a complex organic molecule. It contains several functional groups including a benzodioxole, a pyridazine ring, a sulfanyl (or thiol) group, and a nitrophenyl group. These functional groups suggest that the compound could have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, the benzodioxole could be formed via a condensation reaction of a catechol with a halogenated hydrocarbon. The pyridazine ring could be synthesized from a 1,4-diketone and hydrazine. The sulfanyl group could be introduced via a nucleophilic substitution reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzodioxole and pyridazine rings would likely contribute to the rigidity of the molecule, while the sulfanyl and nitro groups could participate in various intermolecular interactions .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the various functional groups present. For example, the nitro group is electron-withdrawing and could make the phenyl ring more susceptible to electrophilic aromatic substitution. The sulfanyl group is nucleophilic and could react with electrophiles .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure and functional groups. For example, the presence of multiple aromatic rings would likely make the compound relatively nonpolar and insoluble in water. The nitro group could potentially make the compound acidic .

Scientific Research Applications

  • Antituberculosis and Cytotoxicity Studies : Compounds related to 2-[6-(1,3-Benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-1-(3-nitrophenyl)ethanone have been synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis. Some derivatives showed significant activity with minimal cytotoxic effects against mouse fibroblasts (Selvam et al., 2011).

  • Novel Ring Synthesis and Rearrangement : The synthesis of novel ring structures through unusual Truce–Smiles type rearrangement involving derivatives of this compound has been explored, demonstrating the compound's utility in complex organic transformations (Kimbaris et al., 2004).

  • Synthesis of Disubstituted Compounds : Research has been conducted on the synthesis of novel disubstituted pyrazolo[1,5-a]pyrimidines and related compounds, starting with 2-hydroxyacetophenone. These compounds were characterized by various spectroscopic methods (Gang Li et al., 2012).

  • Antimicrobial Activity : Derivatives of this compound have been synthesized and tested for their antimicrobial properties. One compound showed significant activity against various bacterial and fungal strains (M. Attia et al., 2014).

  • Molecular Docking and Biological Evaluation : Novel compounds have been synthesized and assessed for antimicrobial, antioxidant, and antitubercular activities. Molecular docking studies have been conducted to understand their interactions with biological targets (A. Fathima et al., 2021).

  • Quantum Chemical Calculations and Biological Activities : Quantum chemical calculations and biological activities of certain derivatives have been analyzed. These studies include molecular geometry, vibrational frequencies, and antibacterial and antioxidant activities (K. Sarac, 2020).

  • Synthesis and Reactions of Furanone Derivatives : Research on the reactions of furanone derivatives with nitrogen-containing agents has been conducted. These reactions led to the formation of various novel compounds, showcasing the versatility of related derivatives (L. S. Kosolapova et al., 2013).

Future Directions

Further studies could be conducted to synthesize this compound and investigate its physical and chemical properties. If the compound shows promising biological activity, it could be further optimized and potentially developed into a new drug .

Properties

IUPAC Name

2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-1-(3-nitrophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O5S/c23-16(13-2-1-3-14(8-13)22(24)25)10-28-19-7-5-15(20-21-19)12-4-6-17-18(9-12)27-11-26-17/h1-9H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRBHNXALMSNBPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN=C(C=C3)SCC(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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